

Application Note: Advanced Recrystallization and Chiral Resolution of Methyl 3-Hydroxypiperidine-4-Carboxylate

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Compound of Interest

Compound Name: (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

Cat. No.: B11767290

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Executive Summary & Mechanistic Rationale

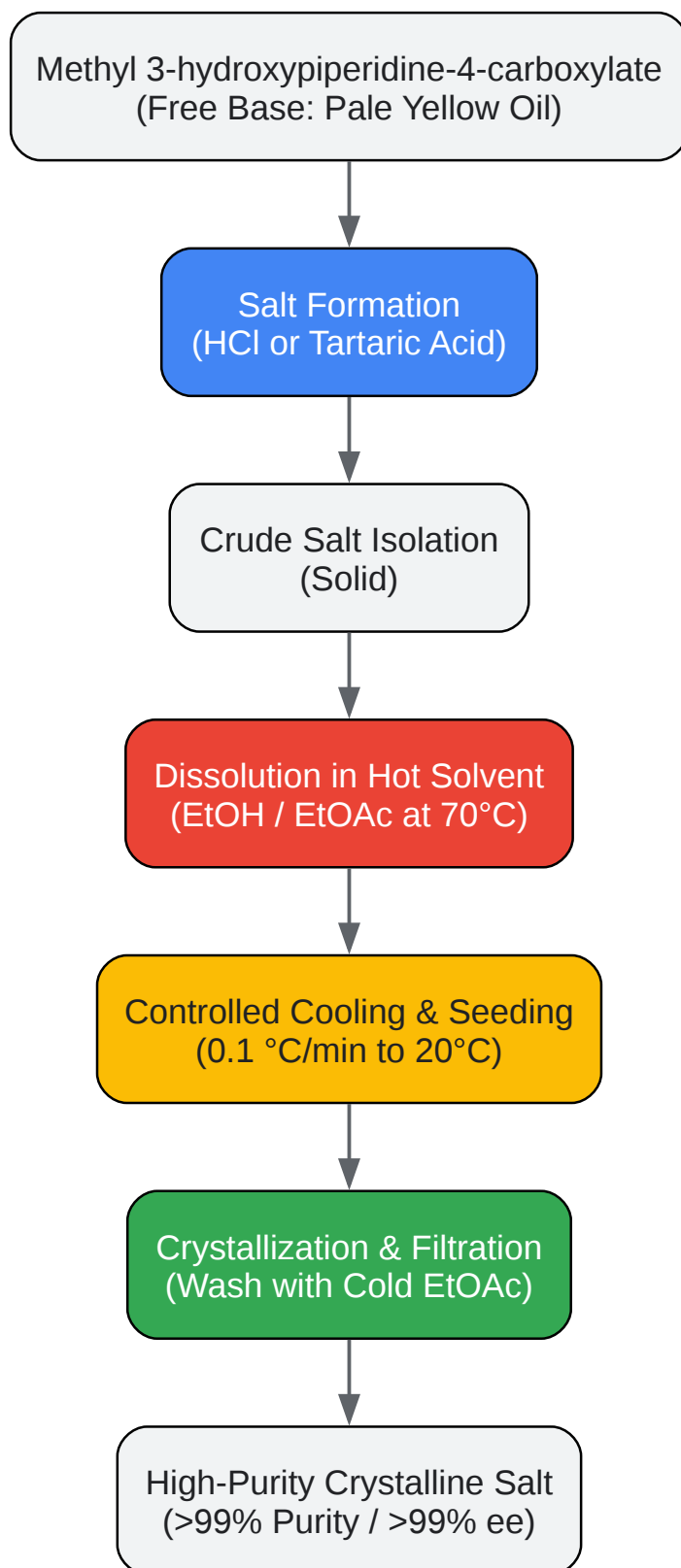
Methyl 3-hydroxypiperidine-4-carboxylate is a highly versatile bifunctional building block, prominently featured in the synthesis of advanced therapeutics such as RET kinase inhibitors[1] and RORyt inverse agonists[2]. Following standard synthesis via palladium-catalyzed debenzoylation of its N-benzyl precursor, the free base is universally isolated as a pale yellow oil or viscous gum[1][2].

Because the free base lacks a defined crystalline lattice at ambient conditions, direct recrystallization is thermodynamically impossible. To achieve high chemical and enantiomeric purity, the molecule must be derivatized into a crystalline salt[3].

The Challenge of Liquid-Liquid Phase Separation (LLPS) Piperidine derivatives are notorious for "oiling out" (LLPS) during crystallization. This phenomenon occurs when a supersaturated solution crosses the binodal curve before the solubility curve, resulting in a solute-rich liquid phase rather than a solid crystal lattice. Oiling out traps impurities and severely degrades yield.

To prevent LLPS, our protocol utilizes a binary solvent system (Ethanol/Ethyl Acetate) for the hydrochloride salt, and an Isopropanol/Water system for chiral resolution. By carefully controlling the cooling rate and introducing seed crystals, the system is forced into the metastable zone. This bypasses the primary nucleation energy barrier, favoring heterogeneous crystallization over phase separation.

Workflow Visualization



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Workflow for the crystallization and chiral resolution of methyl 3-hydroxypiperidine-4-carboxylate.

Quantitative Data: Solvent System Screening

To establish the optimal thermodynamic conditions for the anti-solvent crystallization of the hydrochloride salt, various solvent ratios were screened. Ethanol (EtOH) acts as the primary solvent, while Ethyl Acetate (EtOAc) acts as the anti-solvent.

Solvent System	Ratio (v/v)	Sol. at 25°C (mg/mL)	Sol. at 70°C (mg/mL)	Yield (%)	Purity (HPLC %)	Crystallization Observation
Ethanol (EtOH)	100	120	>300	45.0	98.5	High solubility; poor recovery
Ethyl Acetate (EtOAc)	100	<5	15	N/A	N/A	Insoluble; forms suspension
EtOH : EtOAc	1:1	45	210	78.5	99.2	Moderate yield; slight oiling out
EtOH : EtOAc	1:3	15	140	88.0	>99.8	Optimal; fine crystalline needles
Acetone	100	25	80	62.0	97.5	Rapid precipitation; traps impurities

Conclusion: The 1:3 EtOH:EtOAc system provides the optimal balance of high solubility at elevated temperatures and low solubility at ambient temperatures, maximizing yield without

triggering LLPS.

Experimental Protocols

Protocol 1: Hydrochloride Salt Formation and Anti-Solvent Recrystallization

This protocol is designed to achieve >99.8% chemical purity from the crude free base oil.

- **Dissolution:** Dissolve 10.0 g of methyl 3-hydroxypiperidine-4-carboxylate free base in 50 mL of EtOAc at 20°C in a 250 mL jacketed reactor.
- **Salt Formation:** Under continuous overhead stirring (250 rpm), add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes. Maintain the internal temperature below 15°C using a chiller to prevent ester hydrolysis.
- **Solvent Exchange & Heating:** Add 16.6 mL of absolute EtOH to achieve the optimal 1:3 EtOH:EtOAc ratio. Heat the reactor to 70°C until a completely clear, homogeneous solution is achieved.
- **Controlled Cooling:** Program the jacketed reactor to cool from 70°C to 50°C at a rate of 0.5°C/min.
- **Seeding:** At 50°C, pause cooling. Inoculate the solution with 50 mg of pure methyl 3-hydroxypiperidine-4-carboxylate HCl seed crystals. Hold at 50°C for 60 minutes to allow the seed bed to establish and relieve supersaturation safely.
- **Final Crystallization:** Resume cooling from 50°C to 5°C at a slow, controlled rate of 0.1°C/min to promote crystal growth and prevent oiling out.
- **Self-Validation Checkpoint (IPC):** Extract a 1 mL sample of the mother liquor and analyze via HPLC. The API concentration must be <5 mg/mL. If >5 mg/mL, the system has not reached thermodynamic equilibrium; return the filtrate to the reactor, add 10 mL of cold EtOAc, and hold at 5°C for an additional 2 hours.
- **Filtration & Washing:** Filter the resulting slurry through a sintered glass funnel under vacuum. Wash the filter cake with 2 x 15 mL of pre-chilled (5°C) EtOAc.

- **Drying:** Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol 2: Diastereomeric Resolution via Chiral Crystallization

To isolate a single enantiomer, the racemic free base is resolved using a chiral acid, a standard industry approach for piperidine carboxylates[3]. Here, (+)-Dibenzoyl-D-tartaric acid (DBTA) is utilized.

- **Salt Formation:** Dissolve 10.0 g of racemic methyl 3-hydroxypiperidine-4-carboxylate free base in 80 mL of Isopropanol (IPA). In a separate vessel, dissolve 1.0 equivalent of (+)-DBTA in 20 mL of Water.
- **Heating:** Combine the solutions in a jacketed reactor and heat to 75°C to form a clear solution.
- **Cooling & Seeding:** Cool to 55°C. Seed with 50 mg of the desired diastereomeric salt. Hold for 2 hours to allow selective nucleation of the less soluble diastereomer.
- **Isolation:** Cool to 20°C at a rate of 0.1°C/min. Filter the crystals and wash with 20 mL of cold IPA/Water (8:2 v/v).
- **Self-Validation Checkpoint (IPC):** Perform chiral HPLC on a 5 mg sample of the wet cake (after neutralizing with saturated NaHCO₃ and extracting into Dichloromethane). If the diastereomeric excess (d.e.) is <95%, the resolution is incomplete. Re-dissolve the wet cake in 100 mL of IPA/Water (8:2) at 75°C and repeat the cooling cycle before proceeding.
- **Free Base Recovery:** Suspend the enantiopure salt in 50 mL of Dichloromethane (DCM). Add 50 mL of saturated aqueous NaHCO₃ and stir vigorously for 30 minutes. Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base for downstream API synthesis.

References

- Title: WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents URL
- Title: US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL

- Title: WO2016198908A1 - Ror nuclear receptor modulators Source: Google Patents URL

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Sources

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